Cenicriviroc Mesylate (CVC) is a potent dual antagonist of C-C chemokine receptor type 5 (CCR5) and C-C chemokine receptor type 2 (CCR2) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Chemokine receptors play a crucial role in inflammatory processes and immune responses. CVC's ability to block both CCR5 and CCR2 makes it a valuable tool in researching diseases characterized by inflammation and immune system dysregulation.
Cenicriviroc Mesylate exerts its effects by binding to CCR5 and CCR2, effectively blocking the binding of their respective ligands, such as CCL2 and CCL5 []. This blockade disrupts the signaling cascades triggered by these chemokines, ultimately inhibiting the migration and activation of immune cells, particularly macrophages, to sites of inflammation [, ]. This mechanism underpins the potential therapeutic applications of CVC in various inflammatory and fibrotic diseases.
CVC is classified as a Biopharmaceutics Classification System (BCS) Class IV compound []. This classification denotes low solubility and low permeability, posing challenges for oral drug delivery []. CVC exhibits a pH-dependent solubility profile, with high solubility in acidic environments (pH < 2) and significantly reduced solubility at higher pH levels (pH > 4) []. This pH dependency has implications for its formulation and absorption characteristics.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4